methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate
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Overview
Description
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is an organic compound with a complex structure that includes an amino group, a fluorosulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl 2-amino-4-hydroxybenzoate.
Fluorosulfonylation: The hydroxyl group is converted to a fluorosulfonyl group using fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Reduction: The compound can be reduced to form methyl 2-amino-4-hydroxybenzoate, especially under catalytic hydrogenation conditions.
Oxidation: Oxidative conditions can modify the amino group, potentially leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or primary amines in solvents like DMF or DMSO at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, or secondary amines.
Reduction Products: Methyl 2-amino-4-hydroxybenzoate.
Oxidation Products: Nitro or nitroso derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through nucleophilic substitution.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate exerts its effects depends on the specific application:
Biochemical Probes: The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to covalent modification and potential inhibition of enzymatic activity.
Therapeutic Agents: The compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert biological effects. The exact pathways involved would depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-hydroxybenzoate: Lacks the fluorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-amino-4-chlorobenzoate: Contains a chloro group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Methyl 2-amino-4-nitrobenzoate:
Uniqueness
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
CAS No. |
2411200-38-7 |
---|---|
Molecular Formula |
C8H8FNO5S |
Molecular Weight |
249.2 |
Purity |
95 |
Origin of Product |
United States |
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